

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefpodoxime

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cefdaloxime	
Cat. No.:	B1239440	Get Quote

Disclaimer: Initial searches for "**Cefdaloxime**" did not yield information on a recognized pharmaceutical agent with that name. The content provided herein pertains to Cefpodoxime, a third-generation cephalosporin antibiotic, which is presumed to be the intended subject of the query due to the phonetic similarity of the names.

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Cefpodoxime, tailored for researchers, scientists, and drug development professionals.

Introduction

Cefpodoxime is an orally administered, broad-spectrum, third-generation cephalosporin antibiotic.[1][2] It is utilized in the treatment of various bacterial infections, including those affecting the respiratory tract, skin, and urinary tract.[3][4] Cefpodoxime is administered as a prodrug, Cefpodoxime proxetil, which enhances its oral absorption.[1][5][6] Following absorption from the gastrointestinal tract, it is de-esterified by esterases in the intestinal mucosa to its active metabolite, cefpodoxime.[5][6][7][8] Its bactericidal action is derived from the inhibition of bacterial cell wall synthesis.[5][7]

Pharmacokinetics



The pharmacokinetic profile of cefpodoxime has been extensively studied in various populations, including healthy adults, the elderly, and pediatric patients.[1][4][9]

Absorption

Cefpodoxime proxetil is readily absorbed from the gastrointestinal tract, with a systemic bioavailability of approximately 50% in fasting subjects.[1][4][5] The absorption and mean peak plasma concentration are significantly increased when the drug is administered with food.[7][8] For instance, following a 200 mg dose taken with food, the Area Under the Curve (AUC) was 21% to 33% higher than under fasting conditions.[7]

Distribution

Cefpodoxime exhibits low binding to human plasma proteins, ranging from 18% to 23%.[1][7] This low level of protein binding suggests that cefpodoxime can readily distribute into various body tissues.[1] The drug achieves concentrations in lung tissue and skin blister fluid that exceed the Minimum Inhibitory Concentration (MIC) for common pathogens like S. pneumoniae and H. influenzae for at least 12 hours after dosing.[7]

Metabolism

Cefpodoxime proxetil is a prodrug that is metabolized to its active form, cefpodoxime.[5][6] Beyond this initial conversion, there is minimal in vivo metabolism of cefpodoxime.[1][7]

Excretion

The primary route of elimination for cefpodoxime is renal excretion.[1][4][8] Approximately 29% to 33% of an administered dose is excreted unchanged in the urine within 12 hours.[5][7] The elimination half-life of cefpodoxime is approximately 2.09 to 2.84 hours in subjects with normal renal function.[1][5] In geriatric patients, the half-life may be extended to an average of 4.2 hours, but dose adjustments are generally not necessary unless there is severe renal impairment.[7][9]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of Cefpodoxime after oral administration of Cefpodoxime proxetil.



Parameter	Value	Conditions
Bioavailability	~50%	Fasting state.[1][4][5]
Time to Peak (Tmax)	1.9 - 3.1 hours	Therapeutic dose range (100-400 mg).[1]
Peak Plasma Conc. (Cmax)	1.0 - 1.4 μg/mL	100 mg single dose.[7]
2.2 - 2.6 μg/mL	200 mg single dose.[7]	
3.7 - 4.5 μg/mL	400 mg single dose.[1]	_
Elimination Half-life (t½)	2.09 - 2.84 hours	Normal renal function.[1][5]
~4.2 hours	Geriatric subjects with normal renal function.[7]	
Protein Binding	18 - 23%	Human plasma or serum.[1][7]
Urinary Excretion	29 - 33%	Unchanged drug in 12 hours. [5][7]

Pharmacodynamics Mechanism of Action

Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] [6][7] The active cefpodoxime moiety binds to and inactivates Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5][6][8] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall.[6] Inhibition of PBPs leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[6] Cefpodoxime is stable in the presence of many beta-lactamase enzymes, which contributes to its broad spectrum of activity.[5][6][7]

Spectrum of Activity

Cefpodoxime is effective against a wide range of Gram-positive and Gram-negative bacteria.[5] Susceptible organisms typically include:



- Streptococcus pneumoniae
- Streptococcus pyogenes
- Haemophilus influenzae (including beta-lactamase producing strains)
- Moraxella catarrhalis
- Escherichia coli
- Klebsiella pneumoniae
- Proteus mirabilis
- Neisseria gonorrhoeae

Pharmacodynamic Indices

The key pharmacodynamic parameter for cephalosporins like cefpodoxime is the time that the free drug concentration remains above the MIC of the infecting organism (%T > MIC). This parameter is the best predictor of clinical and bacteriological efficacy. Plasma concentrations of cefpodoxime have been shown to exceed the MIC for 90% of skin pathogens, including Streptococcus species (< 1 μ g/mL) and Staphylococcus species (2-4 μ g/mL).[2]

Experimental Protocols Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetic profile of Cefpodoxime proxetil.

Methodology:

- Subject Recruitment: A cohort of healthy adult volunteers with normal renal function is recruited. Subjects are typically required to fast overnight prior to drug administration.
- Drug Administration: A single oral dose of Cefpodoxime proxetil (e.g., 200 mg tablet) is administered with a standardized volume of water.



- Blood Sampling: Serial blood samples are collected into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.
- Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
- Bioanalytical Method: Plasma concentrations of cefpodoxime are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key
 pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the
 plasma concentration-time data.

In Vitro MIC Determination

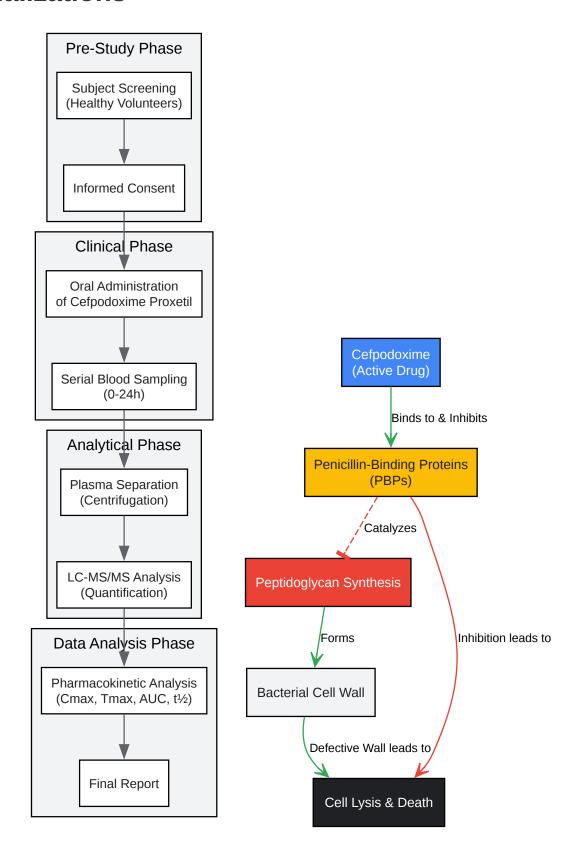
Objective: To determine the minimum inhibitory concentration (MIC) of Cefpodoxime against various bacterial isolates.

Methodology:

- Bacterial Strains: Standardized clinical isolates of target bacteria are used.
- Inoculum Preparation: Bacterial colonies are suspended in a sterile medium to achieve a
 turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to
 achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Antimicrobial Agent Preparation: A stock solution of cefpodoxime is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.
- Microdilution Assay: The diluted bacterial inoculum is added to microtiter plate wells containing the serial dilutions of cefpodoxime.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
- MIC Determination: The MIC is defined as the lowest concentration of cefpodoxime that completely inhibits visible bacterial growth.



Visualizations



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A review of the pharmacokinetics of cefpodoxime proxetil PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of cefpodoxime: a systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefpodoxime: MedlinePlus Drug Information [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cefpodoxime | C15H17N5O6S2 | CID 6335986 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Multiple dose pharmacokinetics of cefpodoxime in young adult and elderly patients (1990)
 | C. Backhouse | 11 Citations [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefpodoxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239440#pharmacokinetics-and-pharmacodynamics-of-cefdaloxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com